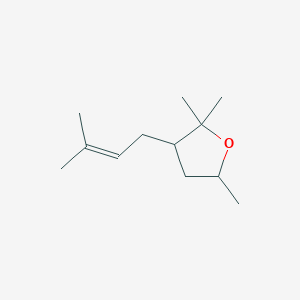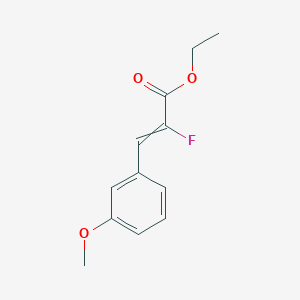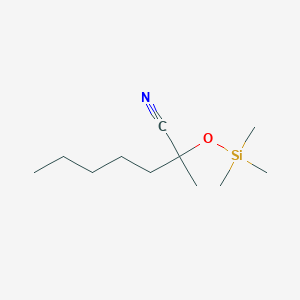
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenyl group, and the incorporation of the cyclopentyl group. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring . Additionally, radical cyclization methods can be employed to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can be compared with other piperidine derivatives and phenyl-containing compounds:
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities but differ in their functional groups and applications.
Phenyl-Containing Compounds: Benzyl alcohol, benzyl chloride, and other phenyl-substituted compounds have similar aromatic properties but vary in their reactivity and uses.
This compound’s unique combination of a piperidine ring, phenyl group, and cyclopentyl group distinguishes it from other similar compounds, providing specific advantages in certain applications.
Propiedades
Número CAS |
100427-78-9 |
|---|---|
Fórmula molecular |
C17H26ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-16(15-9-3-1-4-10-15)17(11-5-6-12-17)18-13-7-2-8-14-18;/h1,3-4,9-10,16,19H,2,5-8,11-14H2;1H |
Clave InChI |
GJNZTVHEBORIDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)C2(CCCC2)C(C3=CC=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)





![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)





